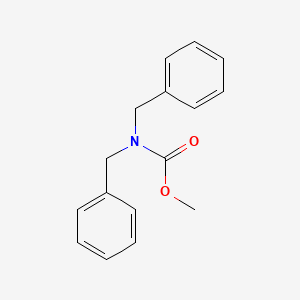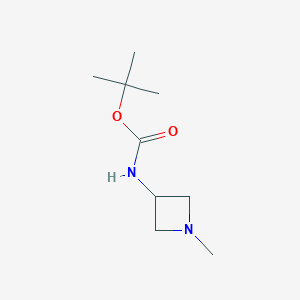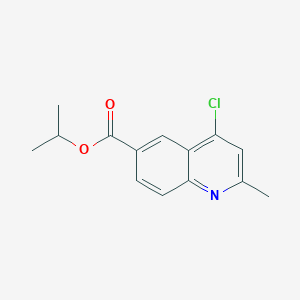
Methyl N,N-dibenzylcarbamate
Overview
Description
Methyl N,N-dibenzylcarbamate is a chemical compound with the molecular formula C16H17NO2 .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of mixed oxides as efficient and stable heterogeneous catalysts . Another method involves the reductive methoxycarbonylation of aromatic nitro compounds with dimethyl carbonate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction, scanning electron microscopy, transmission electron microscopy, and X-ray photoelectron spectroscopy .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be involved in the synthesis of carbamates and N-methyl carbamates from dimethyl carbonate and nitroarenes . It can also be analyzed using high-performance liquid chromatography (HPLC) methods .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.31 g/mol . Other physical and chemical properties such as density, melting point, and boiling point can be obtained from resources like Chemsrc .Scientific Research Applications
Alzheimer's Disease Research
Methyl N,N-dibenzylcarbamate is utilized in the development of new therapeutic agents for Alzheimer's disease. A study by López-Iglesias et al. (2014) described a family of melatonin-N,N-dibenzyl(N-methyl)amine hybrids that exhibit neurogenic, antioxidant, cholinergic, and neuroprotective properties. These compounds promote the maturation of neural stem cells into neurons and protect against oxidative stress, making them potential candidates for Alzheimer's disease treatment (López-Iglesias et al., 2014).
Molecular Recognition and Selectivity
In the field of molecular recognition, N,O-dibenzylcarbamate has been studied for its interaction with molecular imprinted polymers. Baggiani et al. (2005) explored the recognition properties of polymers that bind the carbamate function, focusing on non-covalent interactions with N,O-dibenzylcarbamate. This research has implications for the development of selective materials for chemical sensing and separation (Baggiani et al., 2005).
Enzyme Mimicry and Biosensing
Research by Chen et al. (2017) showcased the application of N,N′-Di-carboxy methyl perylene diimide (PDI) functionalized nanomaterials, which have enhanced peroxidase-like activity. These materials were used in biosensing applications for detecting hydrogen peroxide and glucose, demonstrating the potential of carbamate-functionalized materials in enzyme mimicry and biosensing (Chen et al., 2017).
Chemical Synthesis
Methyl o-haloarylcarbamates have been used in chemical synthesis. Zou et al. (2007) reported a method for assembling N-substituted 1,3-dihydrobenzimidazol-2-ones starting from methyl o-haloarylcarbamates. This method is significant for the synthesis of various functional groups, demonstrating the versatility of carbamates in organic synthesis (Zou et al., 2007).
Bioremediation
In environmental applications, carbamates have been studied for bioremediation purposes. Pandey et al. (2010) isolated a bacterium capable of hydrolyzing carbendazim (methyl-1H-benzimidazol-2-ylcarbamate) and characterized the enzyme responsible. This research contributes to the development of enzymatic bioremediation strategies for carbamate pesticides (Pandey et al., 2010).
Safety and Hazards
Future Directions
The future directions of research on Methyl N,N-dibenzylcarbamate and similar compounds could involve exploring their potential applications in various fields such as medicine, agriculture, and industry . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action .
Mechanism of Action
Target of Action
Methyl N,N-dibenzylcarbamate is a complex organic compound The primary targets of this compound and their roles are not well-documented in the literature
Mode of Action
Carbamates, a class of compounds to which this compound belongs, are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions. This suggests that this compound might interact with its targets by forming protective bonds, thereby altering the chemical properties of the targets.
Biochemical Pathways
For instance, some carbamates are known to inhibit the enzyme acetylcholinesterase, affecting the nervous system
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy
Result of Action
The effects of a compound at the molecular and cellular level can provide insights into its mechanism of action and potential therapeutic applications
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound.
Biochemical Analysis
Biochemical Properties
The carbamate group in Methyl N,N-dibenzylcarbamate plays a key role in biochemical reactions. It is related to amide-ester hybrid features and displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Cellular Effects
They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Molecular Mechanism
Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Metabolic Pathways
Carbamates are known to be involved in one-carbon metabolism and polyamine metabolism .
Subcellular Localization
Properties
IUPAC Name |
methyl N,N-dibenzylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)17(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTVBWJXLLPNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394510 | |
| Record name | methyl dibenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102276-52-8 | |
| Record name | methyl dibenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3045062.png)


![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl) pyrrolidin-2-one](/img/structure/B3045068.png)
![1-(2-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3045069.png)
![1-(4-chlorophenyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3045071.png)
![4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(3-methy lphenyl)pyrrolidin-2-one](/img/structure/B3045072.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045074.png)
![3-(2-Chlorophenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B3045077.png)
![1-tert-butyl-4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3045079.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3045082.png)
![1-(4-Ethylphenyl)-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B3045083.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B3045085.png)
